molecular formula C26H20N2O5 B14932287 Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate

Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B14932287
M. Wt: 440.4 g/mol
InChI Key: QFYSMWSGLTUGRL-UHFFFAOYSA-N
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Description

METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a complex organic compound that features a quinoline moiety linked to a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The benzodioxole and quinoline moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Esterification: The final step involves the esterification of the coupled product with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole and quinoline moieties allow the compound to bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is unique due to its combination of benzodioxole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C26H20N2O5/c1-15-7-8-17(26(30)31-2)11-21(15)28-25(29)19-13-22(27-20-6-4-3-5-18(19)20)16-9-10-23-24(12-16)33-14-32-23/h3-13H,14H2,1-2H3,(H,28,29)

InChI Key

QFYSMWSGLTUGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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